N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13(2)14-6-8-15(9-7-14)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)20(3,4)5/h6-10,12-13H,11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLMGTMFNQQGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and an isopropylphenoxy acetamide moiety. This unique structure contributes to its chemical reactivity and biological activity, enabling it to interact with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The compound acts as an inhibitor by binding to the active sites of these proteins, disrupting their function and leading to downstream effects that can influence cellular processes such as proliferation and apoptosis.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that it may have potential applications in cancer therapy by modulating pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound's ability to interfere with inflammatory pathways has also been investigated. It may reduce the production of pro-inflammatory cytokines, thus presenting potential therapeutic benefits in inflammatory diseases .
Research Findings
Several studies have explored the biological properties of related pyrazolopyrimidine compounds, providing insights into the potential efficacy of this compound:
| Study | Findings | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Study A | Induced apoptosis in cancer cells | HCT-116 (colon carcinoma) | 6.2 μM |
| Study B | Inhibition of pro-inflammatory cytokines | Macrophage model | Not specified |
| Study C | Inhibition of specific kinases | Various cancer cell lines | Varies |
Case Studies
- Anticancer Efficacy : A study reported that pyrazolopyrimidine derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
- Inflammation Modulation : Another investigation highlighted the anti-inflammatory properties of similar compounds, showing reduced levels of TNF-alpha and IL-6 in treated models. This suggests a promising role for this compound in managing inflammatory conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives
Core Modifications: Substituent Effects
The tert-butyl group in the target compound is a common feature in pyrazolopyrimidines to improve pharmacokinetic properties. For example:
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide (): Replaces the 4-isopropylphenoxy group with an ethoxyacetamide.
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide (CAS 899751-41-8, ): Features a cyclohexyl group instead of phenoxy, increasing lipophilicity and possibly blood-brain barrier penetration .
Table 1: Substituent Comparison
| Compound Name | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 4-Isopropylphenoxy | Not provided | Balanced lipophilicity |
| N-(1-(tert-butyl)-...-2-ethoxyacetamide | Ethoxy | Not provided | Higher solubility |
| N-(1-(tert-butyl)-...-2-cyclohexylacetamide | Cyclohexyl | 331.4 | High lipophilicity |
Phenoxyacetamide Variants
Phenoxyacetamide derivatives in (compounds m, n, o) share structural motifs with the target compound but differ in stereochemistry and additional functional groups (e.g., dimethylphenoxy and tetrahydropyrimidinyl moieties). These modifications enhance binding to specific enzymatic pockets, as seen in kinase inhibitors .
Pharmacological and Computational Insights
While direct data for the target compound are unavailable, analogs such as LY231514 (a pyrrolo[2,3-d]pyrimidine) highlight the importance of the pyrimidine core in antifolate activity and thymidylate synthase inhibition . Computational studies suggest that bulky substituents (e.g., tert-butyl) improve binding entropy by restricting conformational flexibility, whereas polar groups (e.g., ethoxy) enhance aqueous solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
